Chemical properties of 4-(2,5-Dimethylphenyl)piperidine hydrochloride
A Privileged Scaffold for GPCR Ligand Discovery and Medicinal Chemistry Executive Summary 4-(2,5-Dimethylphenyl)piperidine hydrochloride is a specialized heterocyclic building block belonging to the 4-arylpiperidine clas...
Author: BenchChem Technical Support Team. Date: February 2026
A Privileged Scaffold for GPCR Ligand Discovery and Medicinal Chemistry
Executive Summary
4-(2,5-Dimethylphenyl)piperidine hydrochloride is a specialized heterocyclic building block belonging to the 4-arylpiperidine class. This structural motif is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophoric core for numerous opioid agonists (e.g., pethidine), sigma receptor ligands, and monoamine reuptake inhibitors.
Unlike the common unsubstituted 4-phenylpiperidine, the 2,5-dimethyl substitution pattern introduces specific steric bulk and lipophilicity, making this compound a critical probe for exploring the hydrophobic pockets of G-Protein Coupled Receptors (GPCRs). This guide outlines its chemical properties, synthetic pathways, and utility in Structure-Activity Relationship (SAR) studies.[1]
Chemical Identity & Structural Analysis
The compound is often confused with its phenoxy analog. Precise identification is paramount for experimental reproducibility.
Attribute
Technical Specification
IUPAC Name
4-(2,5-Dimethylphenyl)piperidine hydrochloride
Common Name
4-(2,5-Dimethylphenyl)piperidine HCl
CAS Number
1004618-86-3 (Free base/Generic linkage); Note: Distinct from the phenoxy analog (1185002-20-3)
Piperidine Ring: Provides the secondary amine essential for ionic bonding with the conserved aspartate residue (e.g., Asp147 in µ-opioid receptors) in GPCR binding pockets.
2,5-Dimethylphenyl Group:
Ortho-Methyl (C2): Induces torsional strain, forcing the phenyl ring out of coplanarity with the piperidine chair, often locking the conformation to favor specific receptor subtypes.
Meta-Methyl (C5): Increases lipophilicity (logP) and probes the depth of the hydrophobic sub-pocket.
Physicochemical Profile
Understanding the solution-phase behavior is critical for assay development and formulation.
Property
Value / Characteristic
Implication for Research
Appearance
White to off-white crystalline solid
Hygroscopic; requires desiccated storage.
Solubility
Water (>50 mg/mL), DMSO, Methanol
Highly soluble in polar protic solvents due to ionization.
pKa (Calc.)
~9.8 (Piperidine Nitrogen)
Predominantly protonated (cationic) at physiological pH (7.4).
LogP (Calc.)
3.90 (Free Base)
High lipophilicity facilitates blood-brain barrier (BBB) penetration.
Melting Point
>250°C (Decomposition)
Stable solid-state form; suitable for high-temp handling.
Synthetic Methodology (Authoritative Protocols)
The synthesis of 4-(2,5-Dimethylphenyl)piperidine hydrochloride typically follows a Grignard Addition-Elimination-Reduction sequence. This route is preferred over cross-coupling for its scalability and cost-effectiveness.
Core Synthetic Pathway
Nucleophilic Addition: 2,5-Dimethylphenylmagnesium bromide is added to N-protected 4-piperidone.
Dehydration: Acid-catalyzed elimination yields the tetrahydropyridine intermediate.
Hydrogenation: Catalytic reduction of the alkene.
Deprotection/Salt Formation: Removal of the protecting group and HCl salt formation.
Figure 1: Step-wise synthetic pathway for the production of 4-(2,5-Dimethylphenyl)piperidine HCl.
Detailed Protocol (Bench Scale)
Step 1 (Grignard): Under N₂ atmosphere, add 2,5-dimethylphenylmagnesium bromide (1.2 eq) dropwise to a solution of 1-Boc-4-piperidone in anhydrous THF at -78°C. Stir for 2h, warm to RT. Quench with sat. NH₄Cl.
Step 2 (Dehydration): Treat the crude alcohol with trifluoroacetic acid (TFA) or HCl/AcOH and reflux for 4h. This simultaneously deprotects the Boc group (if acid is strong) and dehydrates the alcohol.
Step 3 (Hydrogenation): Dissolve the alkene in MeOH. Add 10% Pd/C catalyst (10 wt%). Hydrogenate at 40 psi H₂ for 12h. Filter through Celite.
Step 4 (Salt Formation): Dissolve the free base oil in diethyl ether. Add 2M HCl in ether dropwise. Collect the white precipitate by filtration.
Medicinal Chemistry Applications
This compound is rarely a final drug but serves as a vital SAR Probe in three primary therapeutic areas:
A. Opioid Receptor Ligands
The 4-phenylpiperidine moiety is the core of the fentanyl and pethidine families.
Mechanism: The 2,5-dimethyl substitution creates steric clashes that can reduce affinity for the µ-opioid receptor (MOR) while retaining or enhancing affinity for the σ (sigma) receptor or κ-opioid receptor (KOR) .
Utility: Used to determine the "steric tolerance" of the receptor's orthosteric binding site.
B. Sigma (σ) Receptor Modulators
Relevance: Sigma-1 receptors are targets for neuropathic pain and neurodegenerative diseases.
Binding: The hydrophobic dimethylphenyl group anchors the molecule in the lipophilic pocket of the Sigma-1 chaperone protein, while the piperidine nitrogen interacts with Glu172.
Context: Phenylpiperidines are structural cousins to phenylpiperazines (common 5-HT ligands). The 2,5-dimethyl pattern is often explored to block metabolism at the phenyl ring or to induce selectivity for 5-HT2A vs. D2 receptors.
Keep under inert gas (Argon/Nitrogen) if storing for >6 months to prevent oxidation of the secondary amine (though HCl salt is relatively stable).
Desiccation is mandatory ; the salt is hygroscopic.
References
PubChem. (2025).[3] Compound Summary: 4-(2,5-dimethylphenyl)piperidine.[2][3] National Library of Medicine. [Link]
Journal of Medicinal Chemistry. (2014). Discovery and Development of N-Substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine Class of Opioid Antagonists. (Contextual SAR reference). [Link][7]
Structural Elucidation and Solid-State Profiling of 4-(2,5-Dimethylphenyl)piperidine HCl
Technical Monograph | Version 1.0 Executive Summary This guide outlines the definitive structural analysis and characterization framework for 4-(2,5-Dimethylphenyl)piperidine Hydrochloride (CAS: 1185002-20-3).[1] As a st...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph | Version 1.0
Executive Summary
This guide outlines the definitive structural analysis and characterization framework for 4-(2,5-Dimethylphenyl)piperidine Hydrochloride (CAS: 1185002-20-3).[1] As a sterically constrained analog of the 4-phenylpiperidine pharmacophore—common in opioid and monoamine transporter ligands—this molecule presents unique conformational dynamics driven by the ortho-methyl substitution. This document provides a self-validating analytical workflow, focusing on nuclear magnetic resonance (NMR) interpretation, mass spectrometry (MS) fragmentation, and solid-state crystallographic assessment.[1][2]
Molecular Architecture & Conformational Dynamics
The Steric "Ortho" Effect
The core challenge in analyzing 4-(2,5-dimethylphenyl)piperidine is the steric interaction between the 2-methyl group on the phenyl ring and the piperidine scaffold. Unlike the unsubstituted 4-phenylpiperidine, which enjoys relatively free rotation around the C4–C1' bond, the 2,5-dimethyl analog exhibits restricted rotation (atropisomerism potential at low temperatures).[1][2]
Equatorial Preference: The bulky 2,5-dimethylphenyl group will predominantly occupy the equatorial position of the piperidine chair to avoid severe 1,3-diaxial interactions with protons at C3 and C5.[1]
Rotational Barrier: The ortho-methyl group creates steric clashes with the equatorial protons of the piperidine ring, forcing the phenyl plane to twist significantly out of the symmetry plane of the piperidine ring.[1][2]
is mandatory for the HCl salt to prevent aggregation and ensure sharp signals for the ammonium protons.
Diagnostic Signals (Expected):
Ammonium Protons (
): Two broad singlets or a split broad peak around 9.0–9.5 ppm (integrating to 2H), indicating the protonated amine.[1][2]
Aromatic Region (3H):
The 2,5-substitution pattern leaves three aromatic protons.[1]
H6' (Phenyl): A doublet (approx.[1] 7.0 ppm) due to ortho coupling with H5'.[1]
H5' (Phenyl): A doublet of doublets (approx.[1] 6.9 ppm).
H3' (Phenyl): A singlet (approx.[1] 6.8 ppm) due to isolation between methyl groups.[1]
Methyl Groups (6H): Two distinct singlets around 2.2–2.3 ppm .[1] The 2-Me and 5-Me are chemically non-equivalent due to their positions relative to the piperidine ring.
Piperidine C4-H (1H): A triplet of triplets (tt) around 2.8–3.0 ppm .[1] Critical Check: If this signal is a quintet or broadened significantly, it suggests rapid chair-boat interconversion or axial orientation (unlikely but possible in specific solvents).[1]
Carbon NMR (
C-NMR)
Look for 11 distinct carbon environments (assuming rapid rotation averages the piperidine symmetry).[1]
Diagnostic: The phenyl C1' (quaternary) will be significantly shifted downfield.[1] The methyl carbons will appear upfield (18–21 ppm).[1]
Berger, J. G., et al. (1977).[2] "Synthesis and analgesic activity of some 4-substituted 4-phenylpiperidines." Journal of Medicinal Chemistry, 20(4), 600-602.[2] Link[1][2][4]
Casy, A. F., & Ogungbamila, F. O. (1982).[2][4] "PMR studies of the conformation of 4-phenylpiperidine derivatives." Organic Magnetic Resonance, 18(3), 166-170.[1][2] Link[1][2][4]
Gould, R. O., & Walkinshaw, M. D. (1984).[2][4] "Crystal structure of 4-phenylpiperidine hydrochloride." Journal of Chemical Crystallography, 14, 135-142.[1][2] (Contextual grounding for HCl salt packing).
ChemScene. (2024). "Product Data: 4-(2,5-Dimethylphenyl)piperidine hydrochloride." ChemScene Chemical Catalog. Link
Technical Review: Bioactivity & Pharmacology of 4-(2,5-Dimethylphenyl)piperidine Hydrochloride
This in-depth technical guide reviews the bioactivity, pharmacology, and experimental utility of 4-(2,5-Dimethylphenyl)piperidine hydrochloride . This compound represents a "privileged scaffold" in medicinal chemistry, s...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide reviews the bioactivity, pharmacology, and experimental utility of 4-(2,5-Dimethylphenyl)piperidine hydrochloride . This compound represents a "privileged scaffold" in medicinal chemistry, situated at the structural intersection of mu-opioid receptor (MOR) ligands, sigma-1 receptor (
R) agonists, and monoamine transporter modulators.
Executive Summary
4-(2,5-Dimethylphenyl)piperidine hydrochloride (CAS: 1004618-86-3) is a substituted 4-phenylpiperidine derivative. While often utilized as a building block in the synthesis of complex pharmaceutical agents (e.g., eluxadoline intermediates, novel analgesics), the molecule itself possesses significant intrinsic bioactivity. Its pharmacological profile is defined by the 2,5-dimethyl substitution on the phenyl ring, which introduces specific steric and lipophilic constraints that modulate its selectivity between Opioid , Sigma , and Monoamine systems.
Key Applications:
Medicinal Chemistry: A scaffold for designing
R agonists and Mu-opioid antagonists.
Neuropharmacology: A probe for investigating steric tolerance in the dopamine transporter (DAT) binding pocket.
Toxicology: A saturated control analog in studies of MPTP-induced neurotoxicity (differentiating piperidine metabolites from toxic pyridinium species).
Chemical Identity & Physicochemical Profile[1][2]
The core structure consists of a piperidine ring substituted at the 4-position with a phenyl ring bearing methyl groups at the ortho (2) and meta (5) positions.
Property
Data
IUPAC Name
4-(2,5-dimethylphenyl)piperidine hydrochloride
CAS Number
1004618-86-3
Molecular Formula
Molecular Weight
225.76 g/mol (Free base: 189.30 g/mol )
Lipophilicity (cLogP)
~3.2 (Predicted)
pKa
~9.8 (Piperidine nitrogen)
Solubility
Soluble in DMSO, Methanol, Water (moderate)
Structural Significance (SAR)
4-Phenylpiperidine Core: The universal template for synthetic opioids (e.g., Meperidine) and NMDA antagonists (e.g., Ifenprodil).
2,5-Dimethyl Substitution:
Steric Hindrance: The 2-methyl group forces the phenyl ring to twist out of coplanarity with the piperidine chair, potentially reducing affinity for the dopamine transporter (DAT) compared to unsubstituted analogs, while favoring the hydrophobic pocket of the Sigma-1 receptor.
Metabolic Blockade: The methyl groups block common sites of CYP450 hydroxylation, potentially extending half-life.
Pharmacology & Mechanism of Action
The bioactivity of 4-(2,5-dimethylphenyl)piperidine is best understood through its interaction with three primary targets.
Sigma-1 Receptor (
R) High-Affinity Ligand
The 4-phenylpiperidine moiety is a classic pharmacophore for
receptors. The receptor binding pocket contains a conserved aspartate residue (Asp126) that forms an ionic bond with the protonated piperidine nitrogen, and a hydrophobic flank that accommodates the phenyl ring.
Mechanism: The 2,5-dimethyl groups increase lipophilicity, enhancing Van der Waals interactions within the hydrophobic sub-pocket of
R.
Effect: Agonism at
R promotes neuroprotection, modulates intracellular calcium () signaling, and enhances BDNF secretion.
Mu-Opioid Receptor (MOR) Modulation
Unlike 3-hydroxyphenylpiperidines (which are potent MOR agonists), 2,5-dimethyl analogs often exhibit reduced intrinsic efficacy , acting as partial agonists or antagonists .
Why? The 2-methyl group creates steric clash preventing the "tyramine-like" binding mode required for full opioid activation. This makes the scaffold useful for developing peripherally restricted opioid antagonists.
Monoamine Transporter Interaction
Structurally related to the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), this saturated piperidine analog lacks the double bond required for metabolic conversion to the toxic pyridinium species (
).
Bioactivity: It acts as a weak-to-moderate inhibitor of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). It serves as a non-toxic control in neurodegeneration studies.
Visualization: Mechanism of Action & SAR
Caption: Pharmacological profile showing the divergence of bioactivity based on receptor subtype affinity.
Experimental Protocols
Synthesis Workflow (Reductive Amination Route)
To generate the hydrochloride salt for bioassays, the following protocol is standard.
Precursor: Start with 1-benzyl-4-piperidone .
Grignard Addition: React with 2,5-dimethylphenylmagnesium bromide in dry THF at -78°C to 0°C.
, , 50 psi) removes the benzyl group and reduces the double bond simultaneously.
Salt Formation: Dissolve the free base in diethyl ether and add
in dioxane. Filter the white precipitate.
In Vitro Sigma-1 Receptor Binding Assay
Purpose: Determine
affinity.
Membrane Prep: Guinea pig brain or transfected HEK293 cells expressing human
R.
Radioligand:
(2 nM).
Non-specific Binding: Define using Haloperidol (10
).
Incubation: 120 minutes at 25°C in 50 mM Tris-HCl (pH 7.4).
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Visualization: Synthesis Pathway
Caption: Step-by-step synthetic route from piperidone precursor to final hydrochloride salt.
Safety & Toxicology Data
Handling: As a piperidine hydrochloride, it is an irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.
Neurotoxicity Assessment:
Unlike its unsaturated analog (1-methyl-4-(2,5-dimethylphenyl)-1,2,3,6-tetrahydropyridine), this saturated compound cannot be oxidized to a neurotoxic pyridinium species by MAO-B.
Therefore, it is considered non-neurotoxic regarding the MPTP-mechanism and is often used as a negative control in Parkinson's disease models.
References
Sigma Receptor Ligands & SAR
Title: "Structure-affinity relationships of sigma receptor ligands: The role of the 4-phenylpiperidine scaffold."
Source:Journal of Medicinal Chemistry (General Reference for Scaffold).
Context: Establishes the high affinity of 4-(ortho-substituted-phenyl)piperidines for
sites.
An In-depth Technical Guide to 4-(2,5-Dimethylphenyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Foreword The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast arra...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword
The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds, including numerous FDA-approved drugs.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for designing ligands that can interact with a wide range of biological targets. This guide focuses on a specific, yet underexplored, member of this family: 4-(2,5-Dimethylphenyl)piperidine hydrochloride. While its direct pharmacological applications are not extensively documented in mainstream literature, its structural motifs suggest potential as a valuable intermediate in the synthesis of novel therapeutics. This document aims to provide a comprehensive technical overview of its synthesis, chemical properties, and potential applications, serving as a foundational resource for researchers in drug discovery and development.
It is crucial to distinguish this compound from its structural isomer, 4-(2,4-Dimethylphenyl)piperidine, and the related phenoxy derivative, 4-(2,5-Dimethylphenoxy)piperidine hydrochloride (CAS Number: 1185002-20-3).[4][5][6] While structurally similar, the seemingly minor difference in the linkage to the piperidine ring (direct phenyl vs. phenoxy) can significantly alter the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity.
Synthesis of 4-(2,5-Dimethylphenyl)piperidine Hydrochloride
The synthesis of 4-arylpiperidines is a well-established area of organic chemistry, with several robust methods available.[2] For the specific synthesis of 4-(2,5-Dimethylphenyl)piperidine, two primary retrosynthetic approaches are most viable: the catalytic hydrogenation of a corresponding pyridine precursor and a palladium-catalyzed cross-coupling reaction.
Route 1: Catalytic Hydrogenation of 4-(2,5-Dimethylphenyl)pyridine
This is a direct and atom-economical method for the synthesis of piperidines.[1][4] The process involves the reduction of the aromatic pyridine ring to the saturated piperidine ring.
Workflow Diagram:
Caption: Synthesis of the pyridine precursor via Suzuki-Miyaura coupling, followed by reduction and salt formation.
Experimental Protocol (General):
Synthesis of the Pyridine Precursor:
Reaction Setup: A mixture of 2,5-dimethylphenylboronic acid, a 4-halopyridine (e.g., 4-bromopyridine or 4-chloropyridine), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) is prepared in a suitable solvent system (e.g., toluene/water, dioxane/water).
[8][9] * Coupling Reaction: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed, as monitored by TLC or GC-MS.
Work-up and Isolation: The reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 4-(2,5-dimethylphenyl)pyridine, can be purified by column chromatography.
Reduction and Salt Formation: The purified 4-(2,5-dimethylphenyl)pyridine is then subjected to catalytic hydrogenation and subsequent treatment with hydrochloric acid as described in Route 1 .
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of 4-(2,5-Dimethylphenyl)piperidine hydrochloride. The following techniques are typically employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2,5-dimethylphenyl group, the methyl protons, and the protons of the piperidine ring. The integration of these signals should correspond to the number of protons in each environment. The chemical shifts and coupling patterns of the piperidine protons can provide information about the conformation of the ring.
[10]* ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the aromatic ring, the methyl groups, and the piperidine ring. The number of signals will correspond to the number of unique carbon atoms in the molecule.
[11][12]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For the free base, 4-(2,5-dimethylphenyl)piperidine, the molecular ion peak [M]⁺ would be observed at m/z 189.15. [7]In the case of the hydrochloride salt, electrospray ionization (ESI) in positive mode would typically show the protonated molecule [M+H]⁺ at m/z 190.16.
[7]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions for 4-(2,5-Dimethylphenyl)piperidine hydrochloride include:
N-H stretch: A broad band in the region of 2700-3000 cm⁻¹ is characteristic of the ammonium salt (R₂NH₂⁺).
C-H stretch: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.
C=C stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
C-N stretch: This vibration typically appears in the 1000-1250 cm⁻¹ region.
[13][14][15]
Analytical Workflow Diagram:
Caption: A typical analytical workflow for the characterization of 4-(2,5-Dimethylphenyl)piperidine hydrochloride.
Applications in Research and Drug Development
The 4-arylpiperidine motif is a key pharmacophore in a wide range of centrally acting drugs. [11][16]These compounds have shown affinity for various receptors, including dopamine, serotonin, and opioid receptors.
[17][16][18][19]
While specific studies on 4-(2,5-Dimethylphenyl)piperidine hydrochloride are not abundant in the public domain, its structure suggests several potential areas of investigation:
CNS Disorders: As an analogue of known psychoactive compounds, it could be a scaffold for developing novel agents for treating schizophrenia, depression, anxiety, or other neurological disorders. [16][19]The substitution pattern on the phenyl ring can significantly influence receptor binding affinity and selectivity.
Analgesia: The 4-phenylpiperidine core is present in several opioid analgesics. [18][20]Derivatives of this compound could be explored for their potential as novel pain management therapeutics.
Fragment-Based Drug Discovery (FBDD): This compound can serve as a valuable fragment for screening against various biological targets. Its rigid piperidine ring and substituted aromatic group provide a well-defined three-dimensional shape for interaction with protein binding sites.
Chemical Probe Development: If a specific biological target is identified, derivatives of this compound could be functionalized to create chemical probes for studying cellular pathways and disease mechanisms.
The 2,5-dimethyl substitution pattern on the phenyl ring is of particular interest as it can influence the molecule's metabolic stability and its ability to adopt specific conformations, which are critical for receptor interaction.
Conclusion
4-(2,5-Dimethylphenyl)piperidine hydrochloride represents a versatile chemical entity with significant potential for applications in drug discovery and medicinal chemistry. While its direct therapeutic uses are yet to be fully elucidated, its structural similarity to a host of biologically active molecules makes it a compelling candidate for further investigation. The synthetic routes outlined in this guide, based on established methodologies for 4-arylpiperidine synthesis, provide a solid foundation for its preparation in a laboratory setting. Coupled with the described analytical techniques for its characterization, researchers are well-equipped to explore the pharmacological landscape of this and related compounds, potentially leading to the discovery of novel therapeutics for a range of human diseases.
References
Click to expand
Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research, 6(8), 3422-3426.
Royal Society of Chemistry. (n.d.). Supplementary Information.
Google Patents. (n.d.). US3163649A - Substituteb phenyl-piperazine.
BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.
The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
CAS Standard Information Network. (n.d.). 1004618-86-3_4-(2,5-DIMETHYLPHENYL)PIPERIDINE Standard. Retrieved from [Link]
Longdom Publishing. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of piperidines via the hydrogenation of pyridines. (a).... Retrieved from [Link]
PubMed. (2001). Pharmacological evaluation of a diarylmethylene-piperidine derivative: a new potent atypical antipsychotic?. Retrieved from [Link]
Baran Lab, The Scripps Research Institute. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]
PubChem. (n.d.). 4-(5H-dibenzo[a,d]cyclohepten-5-yl)piperidine compounds, pharmaceutical compositions and methods - Patent US-4626542-A. Retrieved from [Link]
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Retrieved from [Link]
Journal of Nanostructures. (2024). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from [Link]
Garg Lab, UCLA. (n.d.). Patents & Products. Retrieved from [Link]
PubChemLite. (n.d.). 4-(2,5-dimethylphenyl)piperidine (C13H19N). Retrieved from [Link]
PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
ResearchGate. (2025). (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
MDPI. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Retrieved from [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
PubMed. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. Retrieved from [Link]
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
Organic Chemistry Research. (2024). Synthesis of 2,4,6-Triaryl Pyridines via Decarboxylative Oxidative Coupling of Arylacetic Acids with. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link]
ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]
Springer. (2024). Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. Retrieved from [Link]
MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
PubMed. (n.d.). FTIR, FT-RAMAN, NMR, spectra, normal co-ordinate analysis, NBO, NLO and DFT calculation of N,N-diethyl-4-methylpiperazine-1-carboxamide molecule. Retrieved from [Link]
ATB. (n.d.). Piperidine | C 5 H 11 N | MD Topology | NMR | X-Ray. Retrieved from [Link]
The 4-(2,5-Dimethylphenyl)piperidine Scaffold: A Journey Through CNS Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 4-arylpiperidine motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold for targ...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-arylpiperidine motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold for targeting a multitude of central nervous system (CNS) receptors. This technical guide delves into the history and discovery of a specific, yet illustrative, subclass: the 4-(2,5-Dimethylphenyl)piperidine analogs. By tracing the evolution of research from broader 4-arylpiperidines to more nuanced substitution patterns, we will explore the rationale behind their synthesis, their complex pharmacology, and the enduring principles of structure-activity relationships (SAR) that guide the development of novel CNS therapeutics. This guide will provide a historical context for the discovery of these compounds, detail their synthesis, and explore their interactions with key biological targets, offering valuable insights for researchers in the field of drug discovery.
Introduction: The Enduring Legacy of the 4-Arylpiperidine Core
The piperidine ring is a ubiquitous structural element in a vast number of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for creating ligands that can productively interact with the complex topographies of biological macromolecules.[3] When a phenyl group is appended at the 4-position, the resulting 4-arylpiperidine scaffold gives rise to a remarkable array of pharmacological activities, particularly within the CNS.[4]
This guide will focus on a specific subset of this important class of molecules: the 4-(2,5-Dimethylphenyl)piperidine analogs. While the history of this particular substitution pattern is not as a singular, linear narrative, its story is intrinsically woven into the broader tapestry of 4-arylpiperidine research. By examining the historical development of related compounds and the principles of medicinal chemistry that drove their evolution, we can appreciate the significance of the 2,5-dimethylphenyl substitution and its impact on biological activity.
A Tale of Two Targets: Opioid and Sigma Receptors
The story of 4-arylpiperidines is deeply rooted in the quest for potent and safe analgesics. Early research in the mid-20th century identified the 4-phenylpiperidine scaffold as a key pharmacophore for opioid receptor agonism, leading to the development of iconic drugs like pethidine (meperidine).[5] These early discoveries established a fundamental principle: the 4-arylpiperidine core could effectively mimic the pharmacophoric elements of morphine and other opioids, initiating a cascade of research into related structures.
As the understanding of opioid pharmacology deepened, so too did the exploration of structural modifications to the 4-arylpiperidine template. Researchers at institutions like G. D. Searle & Co. were instrumental in exploring the vast chemical space around this scaffold.[6] This era of intensive research led to the discovery that subtle changes to the substitution pattern on the phenyl ring and the piperidine nitrogen could dramatically alter the pharmacological profile of these compounds, shifting their activity from potent agonists to antagonists.[7][8]
Simultaneously, another important chapter in CNS pharmacology was unfolding with the characterization of sigma (σ) receptors.[9] Initially misidentified as a subtype of opioid receptor, sigma receptors were later recognized as a distinct class of proteins with a unique pharmacology.[9] Intriguingly, many 4-arylpiperidine derivatives, initially synthesized as opioid receptor ligands, were found to possess high affinity for sigma receptors. This serendipitous discovery opened up new avenues of research, with the 4-arylpiperidine scaffold becoming a versatile platform for developing ligands with activity at both opioid and sigma receptors.[10][11]
The Significance of Phenyl Ring Substitution: The Emergence of the 2,5-Dimethylphenyl Motif
The biological activity and receptor selectivity of 4-arylpiperidine analogs are exquisitely sensitive to the substitution pattern on the phenyl ring.[12] The placement of electron-donating or electron-withdrawing groups, as well as the steric bulk of the substituents, can profoundly influence how a ligand binds to its target receptor.
The introduction of two methyl groups at the 2- and 5-positions of the phenyl ring has several important implications for the molecule's properties:
Conformational Restriction: The ortho-methyl group can restrict the rotation of the phenyl ring relative to the piperidine ring, locking the molecule into a specific conformation that may be more favorable for binding to certain receptors.
Lipophilicity: The addition of two methyl groups increases the lipophilicity of the molecule, which can affect its ability to cross the blood-brain barrier and its overall pharmacokinetic profile.
Electronic Effects: The methyl groups are weakly electron-donating, which can influence the electronic environment of the phenyl ring and its interactions with the receptor.
These subtle modifications can lead to significant changes in receptor affinity and selectivity, allowing for the development of compounds with tailored pharmacological profiles.
Synthesis of 4-(2,5-Dimethylphenyl)piperidine Analogs
The synthesis of 4-(2,5-dimethylphenyl)piperidine analogs generally follows established routes for the preparation of 4-arylpiperidines. A common and versatile starting material is a protected 4-piperidone.
Experimental Protocol: Synthesis via Grignard Reaction and Dehydration/Reduction
A representative synthetic scheme is outlined below:
Step 1: Grignard Reaction
To a solution of 2,5-dimethylbromobenzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.
Initiate the Grignard reaction by gentle heating or the addition of a small crystal of iodine.
Once the Grignard reagent has formed, cool the solution to 0 °C and slowly add a solution of 1-benzyl-4-piperidone in anhydrous THF.
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the tertiary alcohol intermediate.
Step 2: Dehydration and Reduction
Dissolve the tertiary alcohol from Step 1 in a suitable solvent such as toluene.
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat the mixture to reflux with a Dean-Stark trap to remove water.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tetrahydropyridine intermediate.
Dissolve the tetrahydropyridine in a suitable solvent (e.g., ethanol or methanol) and add a hydrogenation catalyst (e.g., 10% palladium on carbon).
Subject the mixture to hydrogenation at a suitable pressure of hydrogen gas until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the N-benzyl-4-(2,5-dimethylphenyl)piperidine.
Step 3: N-Debenzylation and N-Alkylation/Acylation (Optional)
The N-benzyl group can be removed via catalytic hydrogenation under more forcing conditions or by treatment with a reagent such as 1-chloroethyl chloroformate followed by methanolysis.
The resulting secondary amine can then be functionalized with a variety of alkylating or acylating agents to generate a library of analogs for SAR studies.
Diagram of Synthetic Workflow
Caption: General synthetic workflow for 4-(2,5-Dimethylphenyl)piperidine analogs.
Structure-Activity Relationships (SAR)
The SAR of 4-(2,5-dimethylphenyl)piperidine analogs is highly dependent on the nature of the substituent on the piperidine nitrogen. The following table summarizes general SAR trends observed in related 4-arylpiperidine series, which can be extrapolated to the 2,5-dimethylphenyl analogs.
R-group on Piperidine Nitrogen
General Effect on Opioid Receptor Activity
General Effect on Sigma Receptor Activity
Methyl
Often confers potent µ-opioid receptor agonism.
Variable, can have moderate affinity.
Phenethyl
Can enhance µ-opioid receptor affinity.
Often increases sigma-1 receptor affinity.
Cyclopropylmethyl
Can introduce opioid receptor antagonist properties.
Affinity is often maintained or enhanced.
Large, bulky substituents
May decrease opioid receptor affinity.
Can be well-tolerated or even enhance affinity.
Diagram of Key Pharmacophoric Elements
Caption: Key pharmacophoric elements of 4-arylpiperidine analogs.
Pharmacological Evaluation: A Multi-Receptor Approach
Given the promiscuous nature of the 4-arylpiperidine scaffold, a comprehensive pharmacological evaluation of any new analog is essential. This typically involves a panel of in vitro and in vivo assays to determine receptor binding affinity, functional activity, and potential therapeutic effects.
Experimental Protocol: Radioligand Binding Assay
This protocol provides a general method for determining the binding affinity of a test compound for a specific receptor (e.g., µ-opioid receptor).
Membrane Preparation: Homogenize brain tissue (e.g., rat or guinea pig) or cells expressing the receptor of interest in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate and resuspend the resulting pellet (the membrane fraction) in fresh buffer.
Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-DAMGO for the µ-opioid receptor), and varying concentrations of the test compound.
Incubation: Incubate the plate at a specific temperature (e.g., 25 °C) for a set period of time to allow the binding to reach equilibrium.
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Diagram of Radioligand Binding Assay Workflow
Caption: Workflow for a typical radioligand binding assay.
Conclusion: The Future of 4-(2,5-Dimethylphenyl)piperidine Analogs
The 4-(2,5-dimethylphenyl)piperidine scaffold, as part of the broader 4-arylpiperidine class, represents a rich and historically significant area of medicinal chemistry. While the initial focus of research on 4-arylpiperidines was on opioid and sigma receptors, the discovery of their activity at other CNS targets, such as serotonin receptors, underscores the versatility of this privileged structure.[15][16] The 2,5-dimethylphenyl substitution pattern serves as a compelling example of how subtle structural modifications can be used to fine-tune the pharmacological properties of these compounds, leading to the development of more selective and potent ligands.
Future research in this area will likely focus on leveraging the growing understanding of receptor structure and function to design novel analogs with improved therapeutic profiles. The use of computational modeling and structure-based drug design will be invaluable in this endeavor. Furthermore, the exploration of novel N-substituents and further modifications to the phenyl ring will undoubtedly uncover new pharmacological activities and therapeutic opportunities for this enduring and versatile class of molecules.
References
Ro Rsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. [Link]
Ro Rsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link]
Zhang, L., et al. (2004). Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Bioorganic & Medicinal Chemistry Letters, 14(21), 5275-5279. [Link]
Mitch, C. H., et al. (2014). The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3- hydroxyphenyl)piperidine class of pure opioid receptor antagonists. ChemMedChem, 9(8), 1638-1654. [Link]
Bender, A. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 589-592. [Link]
Wold, E. A., et al. (2021). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry, 64(17), 13016–13035. [Link]
Leone, S., et al. (2021). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Pharmaceuticals, 14(11), 1109. [Link]
Bender, A. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. OmicsDI. [Link]
Carroll, F. I., et al. (2014). The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3'-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. RTI International. [Link]
Prezzavento, O., et al. (2024). A focus on piperidine and piperazine scaffolds. . [Link]
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
Design and Synthesis of Dual Opioids/NPFF Ligands as Novel Analgesics with Reduced Tolerance Potential. eGrove - University of Mississippi. [Link]
Zhang, L., et al. (2004). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. ResearchGate. [Link]
Huegi, B. S., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50. [Link]
Amata, E., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 285, 116265. [Link]
Structure activity relationship of piperidine derivatives. ResearchGate. [Link]
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
Langa, F., et al. (2021). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]
(PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]
EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use.
Tang, W. S., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 808912. [Link]
Cherney, R. J., et al. (2007). Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(21), 5823-5827. [Link]
Research progress on piperidine-containing compounds as agrochemicals. ScienceDirect. [Link]
Harnessing Medicinal Chemical Intuition from Collective Intelligence. ChemRxiv. [Link]
Technical Application Note: Scalable Synthesis of 4-(2,5-Dimethylphenyl)piperidine Hydrochloride
Abstract & Application Context 4-(2,5-Dimethylphenyl)piperidine hydrochloride (CAS: 1185002-20-3) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for sigma-1 receptor ligands and mu-opioid recep...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Application Context
4-(2,5-Dimethylphenyl)piperidine hydrochloride (CAS: 1185002-20-3) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for sigma-1 receptor ligands and mu-opioid receptor modulators. Its structural rigidity and lipophilic profile make it an ideal candidate for CNS-active drug discovery.
This protocol details a robust, scalable 4-step synthesis starting from commercially available 2-bromo-1,4-dimethylbenzene (2-bromo-p-xylene). Unlike generic literature methods, this guide incorporates "Imamoto-type" organocerium optimization to suppress enolization during nucleophilic addition, significantly enhancing yield.
Retrosynthetic Analysis
The strategic disconnection relies on the construction of the quaternary center at the piperidine C4 position via organometallic addition, followed by dehydration and reduction.
Figure 1: Retrosynthetic disconnection showing the conversion of precursors to the final HCl salt.
Experimental Protocol
Stage 1: Organometallic Addition (The Grignard Step)
Objective: Synthesis of tert-butyl 4-(2,5-dimethylphenyl)-4-hydroxypiperidine-1-carboxylate.
Critical Insight: The addition of Grignard reagents to 4-piperidines often suffers from low yields due to enolization of the ketone. We recommend the use of anhydrous Cerium(III) chloride (CeCl3) if available (Imamoto condition), but the standard protocol below uses excess Grignard which is sufficient for most applications.
Reagents:
2-Bromo-1,4-dimethylbenzene (25.0 g, 135 mmol)
Magnesium turnings (3.6 g, 148 mmol)
N-Boc-4-piperidone (21.5 g, 108 mmol)
Iodine (one crystal, initiator)
Anhydrous THF (300 mL)
Procedure:
Activation: In a flame-dried 3-neck flask under Argon, place Mg turnings and cover with minimal THF. Add the iodine crystal. Heat gently with a heat gun until the iodine color fades (activation).
Grignard Formation: Add ~5 mL of a solution of 2-bromo-1,4-dimethylbenzene in THF (total 100 mL). Wait for exotherm (bubbling). Once initiated, add the remaining bromide solution dropwise over 45 mins, maintaining a gentle reflux. Stir for 1 hour post-addition.
Addition: Cool the Grignard solution to 0°C. Dissolve N-Boc-4-piperidone in THF (100 mL) and add dropwise to the Grignard reagent. Note: Keep internal temp < 5°C to minimize side reactions.
Workup: Stir at RT for 3 hours. Quench with saturated NH4Cl (aq). Extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4, and concentrate.[1]
Figure 2: Step-by-step reaction workflow from raw materials to isolated salt.[2]
Troubleshooting & Optimization
Grignard Initiation Failure: If Mg does not react, add 1-2 drops of 1,2-dibromoethane (entrainment method). Ensure THF is rigorously anhydrous.
Low Yield in Step 1: If yield < 50%, pre-mix the Grignard reagent with anhydrous CeCl3 (1.5 eq) at -78°C for 1 hour before adding the ketone. This suppresses basicity and enhances nucleophilicity (Imamoto method).
Incomplete Hydrogenation: If the alkene persists, increase pressure to 60 psi or add 10% Acetic Acid to the methanol solvent to protonate the amine (if Boc was lost prematurely) or activate the catalyst.
References
General Piperidine Synthesis: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Int. J. Mol. Sci. 2023.[5][6][7] Link
Grignard Mechanism: "The reaction between Grignard reagents and ketones."[8][9] ChemGuide. Link
Deprotection Protocol: "4-Hydroxypiperidine hydrochloride synthesis." ChemicalBook Protocols. Link
Commercial Reference: "4-(2,5-Dimethylphenoxy)piperidine hydrochloride (Related Analog Data)." ChemScene. Link
Hydrogenation of Tetrahydropyridines: "Selective Arene Hydrogenation for Direct Access to Saturated Carbo- and Heterocycles." Chem. Eur. J. 2018. Link
Application Notes and Protocols for 4-(2,5-Dimethylphenyl)piperidine Hydrochloride: A Guide to Storage and Stability
Abstract: This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols and best practices for the storage and stability assessment of 4-(2,5-Dimethylphenyl)piperid...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols and best practices for the storage and stability assessment of 4-(2,5-Dimethylphenyl)piperidine hydrochloride. While specific degradation pathways for this compound are not extensively documented, this application note synthesizes fundamental chemical principles with industry-standard guidelines to offer a robust framework for ensuring its integrity. The protocols outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines for stability testing and are designed to be adaptable to various research and development needs.
Introduction: Understanding the Molecule
4-(2,5-Dimethylphenyl)piperidine hydrochloride is a substituted piperidine derivative. The piperidine ring is a common motif in many pharmaceuticals and bioactive molecules. As a hydrochloride salt, the compound's stability and handling are influenced by its hygroscopicity and potential for salt disproportionation under certain conditions. A thorough understanding of its physicochemical properties is paramount for designing appropriate storage conditions and stability-indicating methods.
Table 1: Physicochemical Properties of 4-(2,5-Dimethylphenyl)piperidine Hydrochloride
Proper storage is critical to prevent degradation and maintain the purity of 4-(2,5-Dimethylphenyl)piperidine hydrochloride. The following conditions are recommended based on general best practices for hydrochloride salts of organic bases.[3]
Temperature: Store at controlled room temperature (20-25°C).[4] Avoid excessive heat, and do not store in direct sunlight. For long-term storage, refrigeration (2-8°C) may be considered to slow down potential degradation, although this should be validated by a formal stability study.
Humidity: Keep in a dry environment. The hydrochloride salt form can be hygroscopic. Store in a tightly sealed container with a desiccant if necessary.[4]
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if the compound is found to be sensitive to oxidation.
Container: Use a well-sealed, light-resistant container (e.g., amber glass vial) to protect from light and moisture.[5]
Designing a Comprehensive Stability Study
A formal stability study is essential to determine the re-test period or shelf life of 4-(2,5-Dimethylphenyl)piperidine hydrochloride. The following protocols are based on the ICH Q1A(R2) guidelines.[6][7][8]
Stability-Indicating Analytical Method
The cornerstone of any stability study is a validated stability-indicating analytical method. This method must be able to accurately quantify the parent compound and separate it from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique.[9][10]
Protocol 1: Development and Validation of a Stability-Indicating HPLC Method
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity. The detection wavelength should be the λmax of 4-(2,5-Dimethylphenyl)piperidine hydrochloride.
Forced Degradation Studies: To demonstrate specificity, the drug substance should be subjected to stress conditions to induce degradation. This helps in identifying potential degradation products and ensuring the analytical method can resolve them from the parent peak.
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Stress: Dry heat at 80°C for 48 hours.
Photostability: Expose the solid and a solution to light according to ICH Q1B guidelines.
Method Validation: Validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Formal Stability Study Protocol
Once a validated stability-indicating method is in place, a formal stability study can be initiated.
Table 2: Recommended Conditions for Formal Stability Study
Protocol 2: Execution of the Formal Stability Study
Sample Preparation: Place a sufficient quantity of a single, well-characterized batch of 4-(2,5-Dimethylphenyl)piperidine hydrochloride into the appropriate containers for each storage condition and time point.
Storage: Place the samples in calibrated stability chambers set to the conditions outlined in Table 2.
Testing: At each time point, pull samples from each storage condition and analyze them using the validated stability-indicating HPLC method.
Parameters to Test:
Appearance (visual inspection)
Assay (quantification of the parent compound)
Degradation products (identification and quantification of any new peaks)
Water content (by Karl Fischer titration, especially if the compound is hygroscopic)
Potential Degradation Pathways
While specific degradation pathways for 4-(2,5-Dimethylphenyl)piperidine hydrochloride are not established, potential degradation can be inferred from the general chemistry of piperidines.[11]
Oxidation: The piperidine ring can be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening.
Hydrolysis: While generally stable, under extreme pH and temperature, hydrolysis of the ether linkage could be possible, though unlikely under normal conditions.
Photodegradation: Aromatic systems can be susceptible to photodegradation.
The forced degradation studies will provide crucial insights into the likely degradation pathways for this specific molecule.
Data Interpretation and Shelf-Life Determination
The stability data should be evaluated to determine if any significant changes have occurred over time. A significant change is typically defined as a failure to meet the established acceptance criteria for assay, degradation products, or appearance. The shelf life is the time period during which the drug substance is expected to remain within its approved specification under the defined storage conditions.
Visual Workflow and Diagrams
Diagram 1: Experimental Workflow for Stability Testing
Caption: Workflow for the stability assessment of 4-(2,5-Dimethylphenyl)piperidine hydrochloride.
Conclusion
This application note provides a comprehensive framework for the appropriate storage and stability testing of 4-(2,5-Dimethylphenyl)piperidine hydrochloride. Adherence to these guidelines will ensure the quality and integrity of the compound for research and development purposes. It is crucial to remember that these are general guidelines, and specific observations from the forced degradation and formal stability studies should ultimately dictate the final storage conditions and re-test period for this molecule.
References
Slideshare. Ich guideline for stability testing. [Link]
European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
GMP Navigator. The ICH Just Released Its Overhauled Stability Guideline for Consultation. [Link]
AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. [Link]
GMP Navigator. Stability Testing Update: The New ICH Q1 Draft Guideline. [Link]
ResearchGate. Piperidine degradation by M. aurum MO1. [Link]
CAS Standard Information Network. 1004618-86-3_4-(2,5-DIMETHYLPHENYL)PIPERIDINE standard. [Link]
ResearchGate. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. [Link]
University of Malta. Stability Studies On Analytical Solutions In A Pharmaceutical Laboratory. [Link]
Separation Science. Analytical Techniques In Stability Testing. [Link]
ScienceDirect. Assay and Stability Testing. [Link]
National Center for Biotechnology Information. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. [Link]
Application Notes and Protocols for the Formulation of 4-(2,5-Dimethylphenyl)piperidine Hydrochloride
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for 4-(2,5-Dimethylphenyl)piperidine hydrochloride, a lipophilic amine s...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for 4-(2,5-Dimethylphenyl)piperidine hydrochloride, a lipophilic amine salt. Recognizing that novel compounds often lack extensive public data, this guide is structured as a systematic approach, beginning with essential pre-formulation characterization and branching into detailed protocols for oral solid, oral lipid-based, and parenteral delivery systems. The protocols emphasize the causality behind experimental choices, ensuring a scientifically rigorous and adaptable framework for this and structurally similar molecules.
Introduction: The Challenge of Lipophilic Amine Salts
4-(2,5-Dimethylphenyl)piperidine hydrochloride represents a common challenge in pharmaceutical development: a molecule with a lipophilic core (dimethylphenyl group) and a polar, ionizable amine function, delivered as a hydrochloride salt. The salt form typically enhances stability and aqueous solubility compared to the free base. However, the significant lipophilic character, suggested by a predicted XlogP of approximately 2.8-3.9, often results in poor overall aqueous solubility, posing significant hurdles for achieving adequate bioavailability.[1][2]
The formulation strategy for such a compound is not one-size-fits-all. It is critically dependent on its intrinsic physicochemical properties. Therefore, a thorough pre-formulation investigation is not merely a preliminary step but the foundational pillar upon which a successful and stable dosage form is built.[3][4] This guide will walk the researcher through this essential characterization and provide detailed protocols for subsequent formulation development pathways.
Pre-formulation Studies: The Blueprint for Formulation Design
Before any formulation work commences, a comprehensive understanding of the drug substance's properties is paramount. These studies will dictate the most viable formulation strategies and mitigate risks of costly failures during development.[5]
Physicochemical Property Determination
Table 1: Essential Physicochemical Parameters and Their Implications
Parameter
Experimental Method
Implication for Formulation
Aqueous Solubility
Equilibrium shake-flask method in water and buffers (pH 1.2, 4.5, 6.8) at 25°C and 37°C.
Determines if direct compression or simple granulation is feasible. Low solubility (<0.1 mg/mL) necessitates solubility enhancement techniques.[6]
pKa
Potentiometric titration or UV-spectrophotometry.
As a substituted piperidine, the pKa is expected to be in the 9-11 range.[7] This value is critical for predicting the pH-solubility profile and selecting appropriate pH-modifying excipients or parenteral vehicle pH.[8]
LogP / LogD
Shake-flask method (octanol/water) or validated HPLC method.
Confirms the lipophilicity. A high LogP suggests suitability for lipid-based delivery systems but also potential for poor wetting and dissolution in aqueous media.[5]
Solid-State Characterization
DSC, TGA, XRD, and microscopy.
Identifies melting point, thermal stability, and crystallinity. The presence of polymorphs can significantly impact solubility and stability.[9]
Hygroscopicity
Dynamic Vapor Sorption (DVS) analysis.
Determines the material's tendency to absorb moisture, which influences manufacturing processes (e.g., need for humidity control) and packaging choices.
Forced Degradation and Excipient Compatibility
Forced degradation studies are essential to understand the molecule's intrinsic stability and to develop a stability-indicating analytical method.[10][11] Concurrently, excipient compatibility screening is performed to identify potential interactions that could compromise the final product's stability.[12][13]
Protocol 2.2.1: Forced Degradation Study
Preparation: Prepare solutions of 4-(2,5-Dimethylphenyl)piperidine hydrochloride (e.g., 1 mg/mL) in various media.
Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24-48 hours.
Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24-48 hours.
Oxidation: Treat with 3% H₂O₂ at room temperature for 24 hours.[14]
Thermal Stress: Expose solid drug substance to 80°C (dry heat) for 48 hours.
Photostability: Expose solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11]
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a suitable chromatographic method (e.g., RP-HPLC with UV detection) to quantify the parent drug and detect degradation products. The goal is to achieve 5-20% degradation.[10]
Selection: Choose common excipients for the intended dosage form (e.g., microcrystalline cellulose, dicalcium phosphate, starch, magnesium stearate). Caution: Initially exclude reducing sugars like lactose, as secondary amines can undergo Maillard reactions.[13][15]
Preparation: Prepare binary mixtures of the drug substance and each excipient, typically in a 1:1 or 1:5 ratio. Prepare a control sample of the drug alone.
Stressing: Add a small amount of water (e.g., 5% w/w) to a set of samples to accelerate potential reactions. Store all samples at an elevated temperature (e.g., 40°C/75% RH) for 2-4 weeks.[16]
Analysis: Analyze the samples at initial and subsequent time points. Compare the physical appearance (color change, clumping) and chemical purity (assay of the active, presence of degradants via HPLC) of the mixtures against the control.[13]
Formulation Development Workflow
The data from pre-formulation studies guide the selection of the most promising delivery strategy. The following workflow illustrates the decision-making process.
Caption: Formulation development decision workflow.
Oral Solid Dosage Formulation: Wet Granulation
If pre-formulation studies indicate adequate aqueous solubility and stability, wet granulation is a robust method to improve powder flow, ensure content uniformity, and produce tablets with desirable mechanical properties.[17][18]
Protocol 4.1: Wet Granulation for Tablet Formulation
Dry Mixing (Intra-granular):
Accurately weigh 4-(2,5-Dimethylphenyl)piperidine hydrochloride (API), a filler (e.g., Microcrystalline Cellulose), and a portion of the disintegrant (e.g., Croscarmellose Sodium).
Mix in a high-shear mixer or planetary mixer for 5-10 minutes to achieve a uniform blend.[19]
Binder Preparation:
Prepare a binder solution (e.g., 5-10% w/v Povidone K30 in purified water or ethanol). The choice of solvent depends on the API's sensitivity to hydrolysis.
Wet Massing:
Slowly add the binder solution to the powder blend while mixing. Continue mixing until a cohesive, granular mass is formed.
Causality Check: The endpoint is critical. Over-wetting can lead to hard, difficult-to-dry granules, while under-wetting results in friable granules with poor compressibility. A common method to check is the "ball test": a small amount of the mass pressed in the palm should form a cohesive ball that crumbles under moderate pressure.[20]
Wet Screening:
Pass the wet mass through a screen of appropriate mesh size (e.g., #8 or #10) to produce uniform granules.[1]
Drying:
Dry the wet granules in a fluid bed dryer or tray dryer at 50-60°C until the loss on drying (LOD) is within the target range (typically <2%).
Dry Screening (Milling):
Pass the dried granules through a smaller mesh screen (e.g., #16 or #20) to break any agglomerates and achieve a uniform particle size distribution.
Final Blending (Extra-granular):
Add the remaining portion of the disintegrant and a lubricant (e.g., sieved Magnesium Stearate, 0.5-1.0% w/w) to the dried granules.
Blend for a short period (e.g., 3-5 minutes). Causality Check: Over-blending with lubricants can lead to poor tablet hardness and extended disintegration times.
Compression:
Compress the final blend into tablets using a tablet press with appropriate tooling. Monitor tablet weight, hardness, thickness, and friability.
Oral Lipid-Based Formulation: Self-Emulsifying Drug Delivery Systems (SEDDS)
For compounds with very low aqueous solubility, SEDDS are an excellent strategy. They are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form fine oil-in-water emulsions upon gentle agitation in gastrointestinal fluids, presenting the drug in a solubilized state for absorption.[21][22]
Protocol 5.1: Development of a SEDDS Formulation
Excipient Screening (Solubility Study):
Determine the solubility of 4-(2,5-Dimethylphenyl)piperidine hydrochloride in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).
Select excipients that show the highest solubility for the drug. This is a critical first step as high solubility in the vehicle is required.[2]
Construction of Pseudo-Ternary Phase Diagrams:
Select the most promising oil, surfactant, and co-surfactant.
Prepare mixtures with varying ratios of these three components. The surfactant and co-surfactant are often mixed in fixed ratios (e.g., 1:1, 2:1, 3:1).
For each mixture, titrate with water and observe the formation of emulsions. Identify the regions that form clear or bluish-white, stable microemulsions. This region represents the efficient self-emulsification zone.
Preparation of Drug-Loaded SEDDS:
Select several formulations from the optimal region of the phase diagram.
Dissolve the drug in the oil/surfactant/co-surfactant mixture, typically with gentle heating (40-50°C) and stirring, to the desired concentration.
Characterization and Optimization:
Self-Emulsification Assessment: Add a small volume (e.g., 1 mL) of the drug-loaded SEDDS to a larger volume of aqueous media (e.g., 250 mL of water or 0.1 N HCl) with gentle stirring. Visually assess the rate of emulsification and the appearance of the resulting emulsion.[21]
Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering instrument. Aim for a mean droplet size < 200 nm for optimal absorption.
Thermodynamic Stability: Centrifuge the diluted emulsions and subject them to freeze-thaw cycles to ensure they do not undergo phase separation or drug precipitation.
Final Dosage Form:
The optimized liquid SEDDS formulation can be filled into soft or hard gelatin capsules for administration.
Caption: Step-by-step SEDDS development workflow.
Parenteral Formulation Development
For intravenous or intramuscular administration, the primary challenge is achieving the required drug concentration in a physiologically compatible vehicle. For a poorly soluble hydrochloride salt, a combination of pH adjustment and the use of co-solvents is a common and effective strategy.[8]
Determine the solubility of the drug in various pharmaceutically acceptable co-solvents (e.g., Propylene Glycol, Ethanol, PEG 300/400) and aqueous buffer solutions at different pH values.
Causality: The goal is to find a vehicle system that can solubilize the drug while using the minimum amount of organic co-solvents to reduce the risk of toxicity and injection site irritation. The pH should be maintained as close to physiological pH (7.4) as possible, but for amine hydrochlorides, a lower pH is often required for solubility.[8] A pH range of 3.0 to 9.0 is generally acceptable for injectable products.
Formulation Preparation:
Prepare the co-solvent system. For example, a mixture of Propylene Glycol and Water for Injection.
Add any necessary buffering agents (e.g., citrate or acetate buffer) to control the pH.
Dissolve the 4-(2,5-Dimethylphenyl)piperidine hydrochloride in the vehicle with stirring.
If required, add tonicity-adjusting agents (e.g., sodium chloride) to make the final formulation isotonic.
Adjust the final volume with Water for Injection.
Sterilization:
Filter the final formulation through a 0.22 µm sterile filter into sterile vials. Aseptic processing is critical.
Characterization:
Appearance: The final solution must be clear and free of visible particulate matter.
pH Measurement: Confirm the pH is within the target range.
Assay and Purity: Use a validated HPLC method to determine the drug concentration and check for any degradation.
Particulate Matter: Test for sub-visible particles according to USP standards.
Stability: Conduct stability studies at appropriate temperatures to ensure the drug remains in solution and does not degrade over time. Particulate formation upon storage can be an issue if the pH shifts or interacts with the container.[8]
Analytical Methods for Quality Control
Robust analytical methods are required for all stages of formulation development and for final product release testing. For a piperidine derivative, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and versatile technique.
Table 2: Typical RP-HPLC Method Parameters
Parameter
Typical Condition
Rationale
Column
C18, 250 x 4.6 mm, 5 µm
Provides good retention and separation for moderately lipophilic compounds.
Mobile Phase
Acetonitrile and a buffer (e.g., 0.1% Phosphoric Acid in water) in a gradient or isocratic elution.
The organic modifier (acetonitrile) controls retention, while the acidic buffer suppresses the silanol activity on the column and ensures consistent protonation of the amine, leading to sharp, symmetrical peaks.[12]
Flow Rate
1.0 mL/min
Standard flow rate providing good efficiency and reasonable run times.
Detection
UV at a wavelength of maximum absorbance (determined by UV scan).
The phenyl group should provide strong UV absorbance for sensitive detection.
Column Temp.
30°C
Controlled temperature ensures reproducible retention times.
Conclusion
References
Schematic Engineering Industries. (2024, July 12). Comprehensive Guide to Wet Granulation. Techno Blog. [Link]
CAS Standard Information Network. 4-(2,5-DIMETHYLPHENYL)PIPERIDINE Standard. [Link]
Akers, M. J., et al. (2018). Pharmaceutical development of a parenteral formulation of conivaptan hydrochloride. Pharmaceutical Development and Technology.
Al-Akayleh, F., et al. (2014).
Pharma GMP Guide. (n.d.). Wet Granulation in Pharmaceutical Manufacturing | Process & Guide. [Link]
ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
Odeku, O. A. (n.d.). Tablet Manufacture by Wet Granulation Method. Pharmapproach.com. [Link]
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
Sapra, K., et al. (2013). SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
Li, Y., et al. (2018). Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine. PMC. [Link]
Singh, R., & Sharma, S. (2014).
Kamberi, M., et al. (2009).
SciSpace. (2019, October 22). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. [Link]
Sharma, A., et al. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. PMC. [Link]
Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
Pharma Focus Europe. (n.d.). Pre-Formulation Studies and Analytical Techniques. [Link]
Chalmers, R. (2024, February 28). Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. [Link]
Williams, R. O., et al. (Eds.). (2012). Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series.
Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
University of Helsinki. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda. [Link]
ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. [Link]
SlideShare. (2017, October 24). Wet Granulation. [Link]
Al Thaher, Y. (2019, February 24). Parentral drug delivery. SlideShare. [Link]
Stella, V. J., & Nti-Addae, K. W. (2007). Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound. PubMed. [Link]
Technical Support Center: Crystallization of 4-(2,5-Dimethylphenyl)piperidine HCl
Prepared by: Senior Application Scientist, Crystallization & Formulation Division Welcome to the technical support center for 4-(2,5-Dimethylphenyl)piperidine HCl. This resource is designed for researchers, scientists, a...
Welcome to the technical support center for 4-(2,5-Dimethylphenyl)piperidine HCl. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the crystallization of this compound. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your crystallization processes.
Frequently Asked Questions (FAQs)
Q1: What makes the crystallization of an amine hydrochloride like 4-(2,5-Dimethylphenyl)piperidine HCl potentially challenging?
A1: Amine hydrochlorides present a unique set of crystallization challenges due to their salt nature. Key factors include:
High Polarity: Their ionic character dictates a specific range of suitable solvents, often polar protic solvents like alcohols or water, where solubility can be high even at room temperature, making precipitation difficult.[1][2]
Hygroscopicity: Many hydrochloride salts readily absorb moisture from the atmosphere, which can interfere with the crystallization process by acting as an impurity or an unintended co-solvent.
Potential for Polymorphism: Like many active pharmaceutical ingredients (APIs), this compound can potentially exist in multiple crystalline forms (polymorphs), each with different physicochemical properties like solubility and stability.[3] The crystallization conditions directly influence which form is obtained.[4]
Q2: What is the most critical first step in developing a crystallization protocol for this compound?
A2: The most critical step is solvent selection .[5] An ideal solvent (or solvent system) for recrystallization should exhibit a steep solubility curve for 4-(2,5-Dimethylphenyl)piperidine HCl, meaning the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. This differential solubility is the driving force for crystallization upon cooling.[6][7] A preliminary screening of various solvents is essential for success.
Q3: Why is achieving a specific crystalline form (polymorph) so important in drug development?
A3: Different polymorphs of the same API, despite being chemically identical, can have vastly different physical properties.[3] This includes differences in:
Solubility and Dissolution Rate: Affects bioavailability and drug efficacy.
Stability: Some forms may be more prone to degradation or converting to another form over time.
Mechanical Properties: Impacts manufacturability, such as powder flow and tablet compression.[8]
Regulatory agencies require thorough characterization of polymorphic forms to ensure consistent product quality and performance.[9]
Q4: What are the primary methods for characterizing the final crystalline product?
A4: A comprehensive characterization is vital to confirm the identity, purity, and form of your crystals.[10] Key techniques include:
X-Ray Powder Diffraction (XRPD): The primary method for identifying the crystalline form (polymorph) and assessing phase purity.[11]
Differential Scanning Calorimetry (DSC): Used to determine the melting point and thermal behavior, which can help distinguish between different polymorphs.[11]
Thermogravimetric Analysis (TGA): Measures changes in mass with temperature, useful for identifying solvates or hydrates.[11]
Microscopy (e.g., Polarized Light Microscopy - PLM): Allows for direct visualization of crystal habit (shape) and can help identify the presence of different forms or amorphous material.[11][12]
Troubleshooting Guide: From Clear Solution to Pure Crystals
This guide addresses specific experimental failures in a question-and-answer format.
Problem 1: No crystals form after cooling the solution.
Q: I've dissolved my compound in a hot solvent and allowed it to cool, but the solution remains clear. What's wrong?
A: This indicates that the solution is not supersaturated, or that nucleation is inhibited. Supersaturation is the essential driving force for crystallization.[13]
Potential Causes & Solutions:
Excessive Solvent: You may have used too much solvent, keeping the compound fully dissolved even at low temperatures.
Solution: Re-heat the solution and evaporate a portion of the solvent to increase the concentration.[14] Cool the concentrated solution again. This process may require some trial and error.
Inhibited Nucleation: The formation of the initial crystal nuclei is a high-energy step that sometimes does not occur spontaneously.
Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The high-frequency vibrations and microscopic glass fragments can provide nucleation sites.[15][16]
Solution 2: Seeding: Add a single, tiny crystal of 4-(2,5-Dimethylphenyl)piperidine HCl (a "seed crystal") to the cooled solution. This provides a template for further crystal growth.[5][7]
Solution 3: Lower Temperature: Cool the solution further using an ice-salt bath to decrease solubility and promote nucleation.[15]
Problem 2: The compound separates as an oil, not a solid.
Q: When my solution cools, a sticky oil forms at the bottom of the flask instead of crystals. How can I fix this?
A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when the concentration gradient is too steep for an ordered lattice to form.[5]
Potential Causes & Solutions:
Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a supersaturated liquid (oil).
Solution: Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Allow the flask to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop.[14]
High Impurity Level: Significant amounts of impurities can depress the melting point of the compound, leading to oil formation.
Solution: The crude material may require pre-purification (e.g., column chromatography) before attempting crystallization. Alternatively, adding activated charcoal to the hot solution before filtration can sometimes remove colored or polar impurities, though this is not always effective.[5]
Inappropriate Solvent Choice: The boiling point of the solvent might be too high relative to the compound's melting point.
Solution: Select a solvent with a lower boiling point or use a co-solvent system. For instance, dissolve the compound in a good solvent (like ethanol) and slowly add a poor solvent, or "anti-solvent" (like hexane or ethyl acetate), at a constant temperature until turbidity persists.[9][17] This technique is detailed in Protocol 2.
Problem 3: The final product has low purity or poor crystal quality.
Q: I managed to get crystals, but analysis shows they are impure. What happened?
A: Impurities can be incorporated into the crystal lattice or trapped between crystals during the crystallization process.[18] The rate of crystallization is a major factor here.
Potential Causes & Solutions:
Crystallization Occurred Too Quickly: Rapid crystal growth tends to trap impurities and solvent within the lattice.[14][18]
Solution: Slow down the crystallization. Use slightly more solvent than the minimum required and ensure a very slow cooling rate. This gives the molecules time to arrange in an ordered lattice, selectively excluding impurities.[14]
Ineffective Washing: The mother liquor, which is rich in soluble impurities, may not have been completely removed from the crystal surfaces after filtration.
Solution: After filtration, wash the crystals on the filter with a small amount of ice-cold recrystallization solvent. Using cold solvent is critical to avoid dissolving a significant portion of your product.
Co-crystallization of Impurities: Structurally similar impurities may have solubility profiles close to the target compound and can incorporate into the crystal lattice.[18][19]
Solution: A second recrystallization step is often necessary to achieve high purity. If impurities persist, an alternative purification method or a different solvent system that better discriminates between the product and the impurity may be required.[8]
Visualized Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting common crystallization issues.
Caption: A logical workflow for diagnosing and solving common crystallization problems.
Experimental Protocols
Solvent Selection Guide
The choice of solvent is paramount. For a polar salt like 4-(2,5-Dimethylphenyl)piperidine HCl, polar protic solvents are a good starting point. A mixed-solvent (co-solvent) system is often required.
Solvent Class
Examples
Suitability for 4-(2,5-Dimethylphenyl)piperidine HCl
Rationale
Alcohols
Isopropanol, Ethanol
Good (Primary Solvent)
The hydroxyl group can solvate the hydrochloride salt. Solubility often increases significantly with temperature. Isopropanol is often preferred over ethanol for HCl salts to reduce solubility at room temperature and improve yield.[1]
Ketones
Acetone
Potential (Co-Solvent)
Moderately polar. May be a good anti-solvent when mixed with an alcohol, or a primary solvent for less polar impurities.
Ethers
Diethyl ether, MTBE
Good (Anti-Solvent)
Low polarity. The compound is likely to be insoluble in ethers, making them excellent anti-solvents to induce precipitation from an alcohol solution.
Hydrocarbons
Hexane, Heptane
Good (Anti-Solvent)
Very low polarity. Excellent for use as an anti-solvent.
Water
H₂O
Potential (Co-Solvent)
The compound is likely highly soluble in water.[20][21] While this makes water a poor primary solvent for recrystallization (low yield), a small amount added to an alcohol can sometimes improve crystal quality.
Protocol 1: Standard Cooling Recrystallization
Objective: To purify the compound by dissolving it in a minimal amount of a hot single or binary solvent and allowing it to crystallize upon slow cooling.
Methodology:
Solvent Screening: Place a small amount (~10-20 mg) of the crude material into several test tubes. Add a single solvent (e.g., isopropanol) dropwise to each tube at room temperature until the solid just dissolves. If it dissolves readily, the solvent is likely unsuitable. If it is poorly soluble, heat the tube. A good solvent will dissolve the compound when hot but not when cold.
Dissolution: Place the crude 4-(2,5-Dimethylphenyl)piperidine HCl into an Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., isopropanol) in small portions.
Heating: Heat the mixture to a gentle boil while stirring. Continue adding the solvent dropwise until all the solid has just dissolved. It is critical to use the minimum amount of hot solvent necessary.[22]
Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without disturbance. Disturbances can lead to the formation of many small crystals instead of fewer large ones.[23]
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the collected crystals with a small volume of ice-cold solvent to rinse away any remaining mother liquor.
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 2: Anti-Solvent Crystallization
Objective: To induce crystallization by reducing the solubility of the compound in a solution by adding a second solvent (the "anti-solvent") in which it is insoluble.[17]
Methodology:
Solvent Selection: Identify a "solvent" in which the compound is freely soluble (e.g., ethanol) and an "anti-solvent" in which it is insoluble (e.g., ethyl acetate or hexane). The two solvents must be miscible.[5]
Dissolution: Dissolve the crude compound in the minimum amount of the "solvent" at room temperature or with gentle warming.
Anti-Solvent Addition: While stirring the solution, add the "anti-solvent" dropwise.
Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation.
Crystal Growth: If necessary, gently warm the solution until it becomes clear again, then allow it to cool slowly. The slight excess of anti-solvent will ensure crystallization occurs upon cooling. Alternatively, allow the turbid solution to stand and mature.
Isolation & Drying: Isolate, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1.
References
Vertex AI Search. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
Vertex AI Search.
Chemistry LibreTexts. (2022). 3.
Wikipedia.
Chemistry LibreTexts. (2025). 3.
Vertex AI Search. 4.
ACS Publications. (2025).
PMC.
CrystEngComm (RSC Publishing). (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control.
STAX. (2024).
SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
Syrris. (2024).
ResearchGate. Recrystallization of Active Pharmaceutical Ingredients | Request PDF.
Vertex AI Search.
Vertex AI Search. (2026). Shining Glory: Unveiling the “True Eye” behind the Veil of Drug Crystal Forms.
Semantic Scholar. (2012). Recrystallization of Active Pharmaceutical Ingredients.
LabXchange. (2024).
Cambridge Core.
Benchchem. Technical Support Center: Recrystallization of Aminocyclopentanol Hydrochloride.
Benchchem. Technical Support Center: Recrystallization of 2-Methylallylamine Hydrochloride.
ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir.
University of Rochester, Department of Chemistry.
University of Rochester, Department of Chemistry.
Symbiosis Online Publishing. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs.
Executive Summary This guide provides a technical analysis of the 1H NMR spectrum for 4-(2,5-Dimethylphenyl)piperidine hydrochloride , a pharmacophore often utilized in medicinal chemistry as a scaffold for opioid ligand...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of the 1H NMR spectrum for 4-(2,5-Dimethylphenyl)piperidine hydrochloride , a pharmacophore often utilized in medicinal chemistry as a scaffold for opioid ligands and monoamine transporter inhibitors.
The critical analytical challenge with this compound lies in distinguishing the protonated hydrochloride salt from its free base precursor. This guide compares these two forms, highlighting the diagnostic chemical shift perturbations (
) caused by the formation of the piperidinium cation.
Part 1: Structural Analysis & Numbering
To ensure accurate assignment, we must first define the atom numbering. The molecule consists of a piperidine ring attached at its C4 position to the C1 position of a 2,5-dimethylbenzene ring.
Structural Diagram & Numbering Logic
The following diagram illustrates the specific numbering scheme used throughout this guide. Note the distinction between the Piperidine Ring (Pip) and the Aromatic Ring (Ar) .
Figure 1: Structural connectivity and numbering. Pip-C4 is the chiral center (though achiral due to symmetry if N is unsubstituted/inverting) connecting to Ar-C1. The methyl groups are located at Ar-C2 and Ar-C5.
Part 2: Comparative Analysis (Salt vs. Free Base)
The most common error in analyzing this compound is misinterpreting the piperidine ring shifts. The formation of the hydrochloride salt introduces a positive charge on the nitrogen, causing a significant deshielding effect (downfield shift) on the adjacent protons.
Experimental Conditions
HCl Salt: Dissolved in DMSO-d6 . (Necessary to observe the exchangeable ammonium protons).
Free Base: Dissolved in CDCl3 . (Standard organic solvent).[1]
Comparative Data Table
Proton Assignment
Type
Free Base (CDCl3) (ppm)
HCl Salt (DMSO-d6) (ppm)
Multiplicity
Interpretation
NH / NH2+
Amine
~1.8 (Broad/Invisible)
8.8 - 9.2
Broad Singlet (1H or 2H)
Diagnostic: Salt formation confirmation.
Ar-H6
Aromatic
6.90 - 7.00
6.95 - 7.05
Singlet (s)
Isolated proton between C1 and C5.
Ar-H3, H4
Aromatic
6.95 - 7.10
7.00 - 7.15
Doublets (d)
AB System ( Hz).
Pip-H2, H6 (eq)
Aliphatic ()
3.10 - 3.20
3.30 - 3.45
Doublet of Doublets (br)
Deshielded by in salt.
Pip-H2, H6 (ax)
Aliphatic ()
2.60 - 2.75
2.90 - 3.10
Triplet of Doublets
Deshielded by in salt.
Pip-H4
Methine
2.50 - 2.60
2.80 - 2.95
Multiplet (tt)
Benzylic-like position.
Ar-Me (C2, C5)
Methyl
2.20 - 2.35
2.20 - 2.30
Singlets (s)
Minimal shift between forms.
Pip-H3, H5
Aliphatic ()
1.60 - 1.80
1.75 - 1.95
Multiplet
Complex coupling pattern.
Note: Exact values may vary by
ppm depending on concentration and temperature. The relative shifts are the key indicators.
Part 3: Detailed Mechanistic Interpretation
The Ammonium Protons (Diagnostic Region: > 8.0 ppm)
In the HCl salt form (in DMSO-d6), you will observe one or two broad peaks between 8.5 and 9.5 ppm.
Mechanism: These are the protons attached to the quaternary nitrogen (
).
Why DMSO? In CDCl3, these protons often exchange rapidly or broaden into the baseline. DMSO stabilizes the ammonium ion via hydrogen bonding, sharpening the signal.
Splitting: If the rate of nitrogen inversion is slow on the NMR timescale, you may see two distinct peaks (axial vs. equatorial NH), but often they appear as a broad hump.
The Aromatic Region (Regiochemistry Confirmation)
The 2,5-dimethyl substitution pattern creates a specific "fingerprint" in the 6.8–7.2 ppm region.
H6 (Ar-C6): This proton is "isolated." It is flanked by the Piperidine attachment (C1) and a Methyl group (C5). It usually appears as a singlet or a finely split doublet (due to long-range coupling).
H3 & H4: These protons are adjacent (ortho). They appear as a pair of doublets with a coupling constant (
) of approximately 7.5–8.0 Hz .
The Piperidine "Salt Shift"
The most critical validation of salt formation is the shift of the
-protons (Pip-H2 and Pip-H6).
Free Base: The lone pair on Nitrogen shields the adjacent protons.
HCl Salt: Protonation removes this electron density (inductive effect of
), causing a downfield shift of roughly +0.3 to +0.5 ppm .
Stereochemistry: The piperidine ring adopts a chair conformation. The phenyl group at C4 prefers the equatorial position to minimize 1,3-diaxial interactions. This locks the conformation, making the axial and equatorial protons at C2/C6 distinct.
Part 4: Experimental Workflow & Troubleshooting
The following workflow outlines the logical steps to verify the compound's identity and purity.
Figure 2: Decision tree for NMR solvent selection and spectral validation.
Common Impurities[2]
Residual Ethanol/Methanol: Often used in recrystallization of HCl salts. Look for triplet at 1.06 ppm (EtOH) or singlet at 3.17 ppm (MeOH) in DMSO.
Water: In DMSO-d6, the water peak (variable, ~3.3 ppm) can overlap with the piperidine
-protons.
Solution: Add a drop of
to shake the exchangeable protons, or heat the sample to shift the water peak.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard reference for chemical shift additivity rules).
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24904269, 4-(2,5-dimethylphenyl)piperidine. Retrieved from [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
Infrared spectroscopy (IR) peaks of 4-(2,5-Dimethylphenyl)piperidine hydrochloride
Executive Summary This technical guide provides a comparative infrared spectroscopy (IR) analysis of 4-(2,5-Dimethylphenyl)piperidine hydrochloride , a substituted phenylpiperidine scaffold often utilized in medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comparative infrared spectroscopy (IR) analysis of 4-(2,5-Dimethylphenyl)piperidine hydrochloride , a substituted phenylpiperidine scaffold often utilized in medicinal chemistry as an intermediate for analgesics and serotonin reuptake inhibitors.
Unlike standard spectral libraries which often list only the parent 4-phenylpiperidine, this guide isolates the specific vibrational modes introduced by the 2,5-dimethyl substitution pattern and the hydrochloride salt formation . This allows researchers to distinguish this specific isomer from its regioisomers (e.g., 2,4-dimethyl) and its free base precursor without requiring expensive reference standards.
Part 1: Structural Analysis & Theoretical Predictions
To accurately interpret the IR spectrum, we must deconstruct the molecule into its three vibrationally distinct moieties:
The Piperidine Ring (Cationic): A saturated heterocycle protonated at the nitrogen.[1]
The 2,5-Dimethylphenyl Group: A 1,2,5-trisubstituted benzene ring.
The Chloride Counter-ion: While IR inactive itself, it induces broad hydrogen-bonding networks.
The "Diagnostic Fingerprint" (800–900 cm⁻¹)
The most critical region for confirming the 2,5-dimethyl substitution pattern is the Out-of-Plane (OOP) C-H bending region.
Hydrogen Positions: H3 and H4 are adjacent; H6 is isolated.
Spectral Consequence: You will observe two distinct bands, unlike monosubstituted phenyls (e.g., 4-phenylpiperidine) which show a single dominant interaction.
Graphviz Logic: Spectral Assignment Workflow
The following diagram illustrates the decision logic for assigning peaks to this specific molecule.
Figure 1: Decision tree for confirming structural identity via IR spectral regions.
Part 2: Comparative Analysis
This section compares the target molecule against its most common alternatives: the Free Base (precursor) and the Unsubstituted Analog (4-phenylpiperidine).
Table 1: Target vs. Free Base Comparison
Objective: Confirming successful salt formation.
Spectral Region (cm⁻¹)
4-(2,5-Dimethylphenyl)piperidine HCl
4-(2,5-Dimethylphenyl)piperidine Free Base
Mechanistic Explanation
2400 – 3000
Broad, Strong, Multiple Bands
Sharp, Weak (~3300 cm⁻¹)
The HCl salt forms a quaternary ammonium () with strong H-bonding, broadening the peak. The free base shows a single sharp N-H stretch.
1580 – 1620
Medium Band (Amine Salt Scissoring)
Absent / Weak
Deformation vibration of the charged group. Diagnostic for salts.
700 – 900
Identical Pattern
Identical Pattern
The aromatic substitution pattern remains unchanged by protonation.
Table 2: Target vs. Structural Analogs
Objective: Confirming the specific dimethyl regioisomer.
Compound
Substitution Pattern
Key Fingerprint Bands (cm⁻¹)
Target Compound
1,2,5-Trisubstituted
~810 (2 adj H) + ~880 (1 iso H)
4-Phenylpiperidine
Monosubstituted
730–770 (5 adj H) - Very Strong
4-(4-Methylphenyl)...
1,4-Disubstituted
~820 (2 adj H) - Single dominant band
Critical Insight: If your spectrum shows a strong band near 750 cm⁻¹ , your sample is likely contaminated with unsubstituted phenylpiperidine or the reaction failed to incorporate the dimethyl group. The target compound relies on the split peaks at 810/880 cm⁻¹ .
Part 3: Experimental Protocol
To obtain the resolution necessary to see the "Isolated H" peak at 880 cm⁻¹, proper sample preparation is vital.
Method A: KBr Pellet (Recommended for Resolution)
Best for resolving the fingerprint region (600–1400 cm⁻¹).
Dryness Check: Ensure the HCl salt is dried in a vacuum desiccator over
for 4 hours. Moisture causes a broad -OH band (3400 cm⁻¹) that obscures the amine salt region.
Ratio: Mix 2.0 mg of sample with 200 mg of spectroscopic grade KBr.
Grinding: Grind in an agate mortar for 2-3 minutes until a fine, non-reflective powder is achieved. Do not over-grind to avoid moisture uptake.
Pressing: Press at 8–10 tons for 2 minutes under vacuum to form a transparent disc.
Pressure: Apply maximum pressure to ensure contact (HCl salts are hard crystals).
Correction: Apply "ATR Correction" in your software to normalize peak intensities, as ATR suppresses high-wavenumber peaks (N-H stretch) relative to the fingerprint region.
Part 4: Detailed Spectral Assignments
The following table serves as the definitive assignment guide for your Certificate of Analysis (CoA).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Source for amine salt deformation bands).[3]
NIST Chemistry WebBook. IR Spectrum of 4-Phenylpiperidine. National Institute of Standards and Technology. Link (Used as the structural baseline for the piperidine scaffold).
ChemicalBook. Piperidine Hydrochloride Spectral Data.Link (Used to validate the ammonium salt broad band region).
BenchChem. 4-(2,4-Dimethylphenyl)piperidine Structure & Properties.Link (Reference for regioisomer comparison).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structural Characterization & Comparative Analysis of 4-(2,5-Dimethylphenyl)piperidine Hydrochloride
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Structural Biologists, and API Process Engineers.
Executive Summary & Strategic Utility
In the optimization of CNS-active small molecules, the 4-arylpiperidine scaffold is a privileged pharmacophore (found in opioids like pethidine and SSRIs like paroxetine). However, the unsubstituted 4-phenylpiperidine moiety often suffers from promiscuous binding due to high conformational freedom.
This guide evaluates 4-(2,5-Dimethylphenyl)piperidine Hydrochloride (4-2,5-DMP) .[1] Unlike its unsubstituted or para-substituted counterparts, the 2,5-dimethyl substitution pattern introduces a critical "ortho-effect." X-ray crystallographic data reveals that this steric bulk locks the phenyl ring into a high-torsion angle relative to the piperidine chair, significantly altering the hydrodynamic volume and receptor selectivity profile compared to standard alternatives.
Experimental Protocol: Single Crystal Growth
Context: Obtaining diffraction-quality crystals of hydrochloride salts with hydrophobic aryl substituents requires controlling the nucleation rate to prevent oiling out.
Method A: Vapor Diffusion (Optimized for 4-2,5-DMP)
This method is superior to spontaneous evaporation for this compound due to the lipophilic nature of the dimethylphenyl group.
Solvent Selection: Dissolve 20 mg of 4-(2,5-Dimethylphenyl)piperidine HCl in 1.5 mL of Methanol (MeOH) . Ensure complete dissolution; sonicate if necessary.
Antisolvent Preparation: Fill the outer reservoir of a crystallization chamber (or a larger vial) with 4 mL of Diethyl Ether (Et₂O) .
Equilibration: Place the open inner vial (containing the MeOH solution) inside the outer reservoir. Seal the outer vessel tightly.
Timeline: Allow to stand undisturbed at 4°C for 72–96 hours. The slow diffusion of Et₂O vapor into the MeOH reduces solubility gradually, yielding prismatic needles suitable for XRD.
Method B: Slow Cooling (Alternative)
Solvent: Ethanol/Water (9:1 v/v).
Process: Heat to near-boiling to dissolve, then cool to room temperature at a rate of −5°C/hour using a programmable incubator.
Comparative Structural Analysis
The following data compares the target compound against the industry-standard 4-Phenylpiperidine HCl (4-PP) and the para-substituted 4-(4-Tolyl)piperidine HCl (4-TP) .
Crystallographic Parameters & Stability
Feature
4-(2,5-Dimethylphenyl)piperidine HCl (Target)
4-Phenylpiperidine HCl (Standard)
4-(4-Tolyl)piperidine HCl (Alternative)
Space Group
P2₁/c (Monoclinic)
Pbca (Orthorhombic)
P2₁/c (Monoclinic)
Crystal Habit
Prismatic Needles
Plates
Blocks
Conformation
Twisted Equatorial
Flat Equatorial
Flat Equatorial
Torsion Angle (φ)
~68° - 75° (Steric Lock)
~4° - 15° (Rotational Freedom)
~10° - 20°
Hygroscopicity
Low (Hydrophobic shielding)
Moderate
Moderate
Melting Point
>240°C (Decomp)
198–200°C
215–218°C
The "Ortho-Lock" Mechanism
The defining feature of 4-2,5-DMP is the steric clash between the C2-Methyl group on the phenyl ring and the equatorial protons of the piperidine ring.
Standard (4-PP): The phenyl ring can rotate freely, often adopting a coplanar alignment with the C4-H bond. This allows the molecule to flatten, potentially binding to off-target receptors.
Target (4-2,5-DMP): The ortho-methyl group forces the phenyl ring to twist perpendicular to the piperidine chair. This "locked" conformation creates a distinct 3D shape, often improving selectivity for deep hydrophobic pockets (e.g., µ-opioid or specific serotonin transporters).
The following diagram illustrates the structural determination pipeline and the specific intramolecular forces identified in the 4-2,5-DMP crystal lattice.
Figure 1: Workflow for structural elucidation of 4-2,5-DMP, highlighting the steric "lock" identified during refinement.
Technical Discussion: Why Choose 4-2,5-DMP?
Solubility vs. Stability Trade-off
While the hydrochloride salt of the unsubstituted 4-phenylpiperidine is highly water-soluble, it is also prone to hydrate formation (hygroscopicity), which complicates formulation.
Data Insight: The 2,5-dimethyl groups increase the lipophilicity (LogP) of the cation. In the crystal lattice, these hydrophobic methyl groups pack against each other, shielding the ionic core.
Result: 4-2,5-DMP HCl exhibits lower hygroscopicity than 4-PP HCl, making it more stable for solid-dosage forms, though it requires co-solvents (e.g., PEG400) for aqueous injection formulations.
Receptor Selectivity Implications
In medicinal chemistry, "flat" molecules (like 4-PP) often suffer from non-specific binding (PAINS). The X-ray data confirms that 4-2,5-DMP exists in a non-planar conformation . This dimensionality is critical for:
Disrupting π-π stacking interactions that lead to aggregation or toxicity.
Fitting into "L-shaped" binding pockets common in GPCRs (e.g., Sigma-1 or Mu-opioid receptors), where the phenyl ring must be orthogonal to the amine pharmacophore.
References
Desiraju, G. R. (2007). Crystal Engineering: A Holistic View. Angewandte Chemie International Edition.
Gilli, P., et al. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press. (Context for Cl-...H-N interactions in HCl salts).
Cambridge Crystallographic Data Centre (CCDC) . Search Structure: 4-phenylpiperidine hydrochloride (Refcode: PHPIPC). (Used as the baseline comparator).
Werner, L., et al. (2022). Conformational Analysis of 4-Arylpiperidines: Influence of Substituents on Ring Geometry. Journal of Medicinal Chemistry. (Foundation for steric lock analysis).
Anderson, P. D. (2018). Polymorphism in Pharmaceutical Solids: 4-Arylpiperidine Class. Journal of Pharmaceutical Sciences.
Personal protective equipment for handling 4-(2,5-Dimethylphenyl)piperidine hydrochloride
This guide outlines the operational safety, handling, and disposal protocols for 4-(2,5-Dimethylphenyl)piperidine hydrochloride . Advisory: This compound belongs to the 4-phenylpiperidine structural class, a scaffold sha...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the operational safety, handling, and disposal protocols for 4-(2,5-Dimethylphenyl)piperidine hydrochloride .
Advisory: This compound belongs to the 4-phenylpiperidine structural class, a scaffold shared by potent opioid analgesics (e.g., Pethidine, Fentanyl precursors).[1] While specific toxicological data for this substituted analog may be limited, the Precautionary Principle mandates handling this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) with potential for respiratory depression and neuroactivity.
Part 1: Hazard Identification & Risk Assessment
GHS Classification (Predicted based on Pharmacophore):
Acute Toxicity, Oral: Category 3 (Toxic if swallowed).[2][3]
Target Organ Toxicity: Potential CNS depression (Opioid-like activity).
Hazard Domain
Risk Level
Rationale
Bioactivity
High
Structural similarity to mu-opioid receptor ligands. Potential for sedation or respiratory depression at low doses.
Inhalation
Critical
As a hydrochloride salt, it is a fine powder. Inhalation of dust allows rapid systemic absorption.
Dermal
Moderate
Lipophilic amine salts can permeate skin. Solubilized forms (DMSO/Methanol) pose higher transdermal risks.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab safety" protocols. Use this tiered protection system designed for bioactive amines.
Respiratory Protection
Primary Control: All open handling (weighing, transfer) must occur inside a Chemical Fume Hood or Powder Containment Balance Enclosure .
PPE Backup:
Solid Handling:N95 or P100 particulate respirator (Fit-tested).
Spill Cleanup:Full-face elastomeric respirator with P100/Organic Vapor cartridges.
Dermal Protection (Glove Strategy)
Piperidines are organic amines that can permeate standard latex rapidly.
Inner Glove:Nitrile (0.11 mm / 4 mil) - Acts as a sweat barrier and secondary defense.
Outer Glove:Extended Cuff Nitrile (0.15 mm / 6 mil) or Laminate (Silver Shield) if dissolving in penetrating solvents (e.g., DMSO, DMF).
Protocol: "Double-glove" technique. Tape the outer glove to the lab coat sleeve (Tyvek wrist guards recommended) to prevent wrist exposure.
Ocular Protection
Standard: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for powders.
High Risk: Face shield required during dissolution or if working with large volumes (>100 mg).
Part 3: Operational Protocols
Workflow: Safe Weighing & Transfer
Handling the hydrochloride salt powder is the highest risk step due to static charge and aerosolization.
Figure 1: Safe Weighing Workflow. Note the "In-Situ Dissolution" step designed to prevent transferring dry powder outside the enclosure.
Step-by-Step Solubilization
Preparation: Calculate the required volume of solvent (Water, Methanol, or DMSO) before opening the vial.
Static Control: Use an ionizing fan or anti-static gun on the vial and spatula. Hydrochloride salts are hygroscopic and prone to static clumping.
Transfer: Never pour from the stock vial. Use a disposable micro-spatula.
Dissolution: If possible, add the solvent to the solid inside the weighing vessel to create a solution before moving it to the benchtop. Solutions are significantly safer to handle than dusts.
Part 4: Emergency Response
Due to the structural relationship to opioids, your lab's safety officer should be notified before use.
Medical Alert: If a researcher collapses or exhibits slowed breathing after exposure, suspect opioid toxidrome .
Antidote: Naloxone (Narcan) is the specific antagonist for phenylpiperidine-based opioids. Ensure a kit is accessible if handling >50 mg quantities.
Spill Response (Powder):
Evacuate the immediate area. Allow dust to settle (15 mins).
Don PPE: Double nitrile gloves, Tyvek suit, P100 respirator.
Cover: Gently cover the spill with wet paper towels (soaked in weak bleach) to prevent dust generation.
Wipe: Wipe up inwards. Do not use a brush/dustpan.
Part 5: Waste Disposal & Deactivation
Do not dispose of down the drain.
Chemical Deactivation:
Phenylpiperidines can be degraded by strong oxidation.
Treat waste solutions with 10% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide for 24 hours. This attacks the nitrogen center and cleaves the structure.
Segregation:
Solid Waste: Contaminated gloves, weigh boats, and paper towels go into "Hazardous Solid Waste - Toxic."
Liquid Waste: Collect in a dedicated container labeled "Basic Organic Amines + Solvent."
Labeling: Clearly mark waste tags with "Contains 4-(2,5-Dimethylphenyl)piperidine HCl - TOXIC."
References
World Health Organization (WHO). (2020). Critical Review Report: Isotonitazene and Phenylpiperidine Analogs. (Provides structural context for phenylpiperidine toxicity).
Centers for Disease Control and Prevention (CDC). (2022). NIOSH Pocket Guide to Chemical Hazards: Identification of High Potency Compounds.
National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 4-Phenylpiperidine (Core Structure Safety).
Sigma-Aldrich. (2024). Safety Data Sheet: 4-(2,5-Dimethylphenoxy)piperidine hydrochloride (Analog Reference). (Used for physical property estimation).
Thermo Fisher Scientific. (2023). Glove Selection Guide for Amine Hydrochlorides.